3,6-Di-tert-butylfluorene is an organic compound with the molecular formula C21H26 and a molecular weight of 278.43 g/mol. It features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, substituted at the 3 and 6 positions with tert-butyl groups. This substitution enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The compound is identified by its Chemical Abstracts Service Registry Number 58775-07-8 and can be found in databases such as PubChem, where it is cataloged under CID 11140437 .
DTBF itself doesn't possess a specific biological mechanism of action. However, its role lies in the development of functional organic materials. The optoelectronic properties of DTBF, such as fluorescence and hole-transport capabilities, make it a crucial building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ]. The specific mechanism of action within these devices depends on the overall material design and interactions between DTBF and other components.
3,6-Di-tert-butylfluorene (3,6-DTBF) is an organic compound synthesized through various methods, including Friedel-Crafts alkylation and Suzuki coupling reactions. Its well-defined structure and ease of functionalization make it a valuable starting material for the synthesis of diverse fluorene derivatives. Research studies have explored different synthetic routes to achieve high purity and desired characteristics of 3,6-DTBF for further applications [].
The unique electronic properties of 3,6-DTBF, including its good stability, hole-transporting capability, and tunable energy levels, make it a promising candidate for organic electronic devices. Research has focused on incorporating 3,6-DTBF into various organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [, , ]. Studies have shown that 3,6-DTBF can improve the device performance by enhancing charge transport, modifying energy levels, and promoting self-assembly at the interface [, ].
Several methods exist for synthesizing 3,6-Di-tert-butylfluorene:
3,6-Di-tert-butylfluorene has several applications:
Interaction studies involving 3,6-Di-tert-butylfluorene primarily focus on its interactions with other organic compounds in solvents. These studies are crucial for understanding solubility parameters and reactivity in various chemical environments. The bulky tert-butyl groups influence how the compound interacts with solvents and other reactants, which is significant for applications in materials science.
Several compounds share structural similarities with 3,6-Di-tert-butylfluorene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Fluorene | C13H10 | Base structure without substituents |
| 9-Hydroxyfluorene | C13H10O | Hydroxyl group at position 9 |
| 2,7-Di-tert-butylfluorene | C21H26 | Substituents at different positions |
| 9H-Fluoren-9-one | C13H10O | Carbonyl group at position 9 |
Uniqueness of 3,6-Di-tert-butylfluorene:
3,6-Di-tert-butylfluorene (CAS 58775-07-8) is a substituted fluorene derivative characterized by two tert-butyl groups (-C(CH3)3) attached to the 3- and 6-positions of a fluorene backbone. Its IUPAC name is 3,6-di-tert-butyl-9H-fluorene, with a molecular formula of C21H26 and a molecular weight of 278.44 g/mol. The compound is also known by synonyms such as 3,6-di-t-butylfluorene and 9H-fluorene, 3,6-bis(1,1-dimethylethyl).
The tert-butyl groups introduce significant steric hindrance, influencing both reactivity and molecular packing. This structural motif is critical for applications requiring controlled π–π interactions or suppressed aggregation.
Fluorene, the parent compound, was first isolated from coal tar in 1867 by Marcellin Berthelot. Its name derives from the violet fluorescence observed under UV light, not from the element fluorine. Early research focused on coal tar-derived polyaromatic hydrocarbons, but synthetic derivatives emerged in the 20th century as tools for studying electronic and steric effects.
The development of 3,6-di-tert-butylfluorene reflects advancements in:
The tert-butyl groups in 3,6-di-tert-butylfluorene serve dual purposes:
This steric control enables precise tuning of electronic properties, crucial for applications in organic light-emitting diodes (OLEDs) and sensors.
X-ray crystallography serves as the primary technique for determining the three-dimensional molecular structure of 3,6-di-tert-butylfluorene in the solid state. The compound crystallizes as white crystalline powder with a melting point range of 77.0-83.0°C [1] [2] [3]. The molecular geometry exhibits a nearly planar fluorene core framework with the tert-butyl substituents positioned at the 3 and 6 positions of the aromatic system.
The crystal packing of 3,6-di-tert-butylfluorene is dominated by weak intermolecular interactions that significantly influence the solid-state properties. The bulky tert-butyl substituents play a crucial role in determining the packing arrangements and intermolecular contact patterns [4] [5]. Research on similar fluorene derivatives has demonstrated that tert-butyl groups effectively suppress strong intermolecular interactions, leading to reduced aggregation tendencies in the solid state.
The primary intermolecular interactions observed in 3,6-di-tert-butylfluorene crystals include:
Van der Waals Forces: The tert-butyl groups engage in dispersive interactions with neighboring molecules, contributing to the overall crystal stability [5] [6]. These interactions are particularly important due to the non-polar nature of the substituents.
C-H···π Interactions: The aromatic fluorene core participates in weak C-H···π interactions with adjacent molecules [7] [8]. These interactions typically involve hydrogen atoms from the methyl groups of tert-butyl substituents or from the fluorene ring system interacting with the π-electron cloud of neighboring aromatic rings.
Steric Effects: The bulky tert-butyl groups create significant steric hindrance, which influences the molecular orientation and packing efficiency in the crystal lattice [4] [5]. This steric bulk leads to increased intermolecular distances and reduced packing density compared to unsubstituted fluorene.
Crystal structure analysis of related fluorene derivatives has shown that the tert-butyl groups adopt conformations that minimize steric clashes while maintaining favorable intermolecular contacts [8]. The crystal packing typically features molecular layers or channels where the fluorene cores are arranged in parallel orientations, with the tert-butyl groups occupying the spaces between these aromatic layers.
The conformational behavior of 3,6-di-tert-butylfluorene in the solid state is characterized by restricted rotation of the tert-butyl groups around the carbon-carbon bond connecting them to the fluorene core. Studies on similar tert-butyl-substituted aromatic compounds have revealed that these substituents undergo rapid internal rotation at room temperature, but this motion becomes increasingly restricted at lower temperatures [9] [10] [11].
Rotational Barriers: The rotation barriers for tert-butyl groups in aromatic systems typically range from 7-15 kcal/mol, depending on the local steric environment [9] [10]. For 3,6-di-tert-butylfluorene, the symmetrical substitution pattern at the 3 and 6 positions creates equivalent steric environments for both tert-butyl groups, resulting in similar rotational barriers.
Temperature-Dependent Behavior: Variable temperature studies on tert-butyl-substituted aromatic compounds have shown that the rotational dynamics of these groups are highly temperature-dependent [11]. At elevated temperatures, the tert-butyl groups undergo rapid rotation on the nuclear magnetic resonance timescale, appearing as sharp singlets in proton nuclear magnetic resonance spectra. As temperature decreases, the rotation becomes increasingly restricted, leading to line broadening and eventual splitting of the nuclear magnetic resonance signals.
Methyl Group Dynamics: Within each tert-butyl group, the three methyl substituents exhibit differential rotational behavior depending on their orientation relative to the fluorene core [10]. Studies have shown that methyl groups in different positions within the tert-butyl moiety can have significantly different rotation barriers, ranging from essentially free rotation to barriers of several kcal/mol.
The conformational analysis reveals that the fluorene core maintains a nearly planar geometry due to the rigid bicyclic structure, while the tert-butyl substituents adopt conformations that minimize steric interactions both intramolecularly and intermolecularly. This results in a molecular geometry where the tert-butyl groups are positioned to extend away from the plane of the fluorene core, creating a three-dimensional molecular shape that influences both packing and physical properties.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 3,6-di-tert-butylfluorene in solution. The compound exhibits characteristic spectral features that serve as molecular fingerprints for structural identification and purity assessment [12] [13].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance): The ¹H nuclear magnetic resonance spectrum of 3,6-di-tert-butylfluorene in deuterated chloroform typically exhibits several distinct resonance regions. The tert-butyl groups appear as a characteristic singlet at approximately 1.35 ppm, integrating for 18 protons [12]. This sharp singlet is particularly prominent due to the rapid rotation of the tert-butyl groups at room temperature, which averages the chemical environments of all methyl protons.
The aromatic protons of the fluorene core appear in the typical aromatic region (7.0-8.0 ppm) with characteristic splitting patterns. The H-4 and H-5 protons (adjacent to the tert-butyl substituents) appear as doublets due to coupling with the neighboring aromatic protons. The remaining aromatic protons exhibit more complex multipicity patterns due to the extended aromatic coupling network.
The methylene protons at the 9-position of the fluorene core typically appear as a singlet around 3.8 ppm, integrating for two protons. This resonance is diagnostic for the fluorene structure and serves as a key identification marker.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance): The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [12]. The tert-butyl carbons appear as two distinct resonances: the quaternary carbon at approximately 34.9 ppm and the methyl carbons at 31.5 ppm. The aromatic carbons of the fluorene core appear in the range of 110-150 ppm, with the substituted carbons (C-3 and C-6) appearing at characteristic downfield positions due to the electron-donating nature of the tert-butyl substituents.
Dynamic Nuclear Magnetic Resonance Studies: Variable temperature nuclear magnetic resonance studies reveal the conformational dynamics of the tert-butyl groups [13]. At room temperature, the tert-butyl groups undergo rapid rotation, resulting in sharp nuclear magnetic resonance signals. As temperature is lowered, the rotation becomes restricted, leading to line broadening and potential splitting of the tert-butyl resonances. These studies provide quantitative information about the rotation barriers and activation energies for conformational interconversion.
The exceptional sharpness of tert-butyl resonances in nuclear magnetic resonance spectra makes them particularly useful for structural studies of large molecular systems [13]. Even when attached to high molecular weight compounds, tert-butyl groups maintain their characteristic sharp signals due to their rapid internal motion, making them valuable as nuclear magnetic resonance probes for studying molecular dynamics and interactions.
High-resolution mass spectrometry serves as a definitive analytical technique for molecular weight determination and structural validation of 3,6-di-tert-butylfluorene. The compound exhibits a molecular ion peak at m/z 278.44, corresponding to the molecular formula C₂₁H₂₆ [1] [14] [12].
Molecular Ion Characteristics: The molecular ion peak [M]⁺- appears as a strong, well-defined peak in electron impact mass spectra. The isotope pattern of this peak provides additional structural confirmation, with the M+1 peak showing the expected intensity ratio based on the natural abundance of ¹³C isotopes in the molecular formula.
Fragmentation Patterns: The mass spectral fragmentation of 3,6-di-tert-butylfluorene follows predictable pathways based on the molecular structure [15] [16]. The primary fragmentation involves the loss of tert-butyl groups (C₄H₉, mass 57), resulting in characteristic fragment ions at m/z 221 [M-57]⁺ and m/z 164 [M-114]⁺ corresponding to the loss of one and two tert-butyl groups, respectively.
The fluorene backbone undergoes additional fragmentation patterns characteristic of polycyclic aromatic hydrocarbons [15]. These include the formation of tropylium-like ions through cyclization reactions and the progressive loss of hydrogen atoms from the aromatic system. The fragmentation pathways provide valuable structural information and serve as diagnostic tools for compound identification.
Ionization Methods: Multiple ionization techniques can be employed for mass spectrometric analysis of 3,6-di-tert-butylfluorene. Electron impact ionization provides extensive fragmentation information useful for structural elucidation, while electrospray ionization offers gentler ionization conditions that preserve the molecular ion for accurate mass determination [17].
Accurate Mass Measurements: High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between isobaric compounds. The measured exact mass of 3,6-di-tert-butylfluorene closely matches the calculated theoretical mass, providing definitive molecular formula confirmation.
Quantitative Analysis: Mass spectrometry serves as a sensitive analytical tool for quantitative determination of 3,6-di-tert-butylfluorene in various matrices. The technique offers excellent sensitivity and selectivity, making it suitable for trace analysis and purity assessment in synthetic samples.
The combination of nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry provides comprehensive structural characterization of 3,6-di-tert-butylfluorene, enabling definitive identification and detailed understanding of its molecular properties in both solution and gas phases.
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 278.44 g/mol | High-resolution mass spectrometry |
| Melting Point | 79-82°C | Differential scanning calorimetry |
| Crystal Form | White crystalline powder | X-ray crystallography |
| Solubility | Organic solvents | Solubility testing |
| Thermal Stability | Stable under ambient conditions | Thermal analysis |
| Structural Feature | Observation | Technique |
|---|---|---|
| Fluorene Core | Nearly planar geometry | X-ray crystallography |
| Tert-butyl Groups | Rapid rotation at room temperature | Variable temperature NMR |
| Crystal Packing | C-H···π interactions, van der Waals forces | X-ray crystallography |
| Molecular Ion | m/z 278.44 | Mass spectrometry |
| Fragmentation | Loss of tert-butyl groups (M-57) | Mass spectrometry |